4-Chloro-1-(cyclopropylmethyl)piperidine
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Overview
Description
4-Chloro-1-(cyclopropylmethyl)piperidine is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is known for its unique chemical structure, which includes a cyclopropylmethyl group attached to the nitrogen atom of the piperidine ring and a chlorine atom at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(cyclopropylmethyl)piperidine typically involves the reaction of piperidine with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
For industrial production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(cyclopropylmethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the piperidine ring can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of secondary amines.
Scientific Research Applications
4-Chloro-1-(cyclopropylmethyl)piperidine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-1-(cyclopropylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
Cyclopropylmethylpiperidine: Similar structure but without the chlorine atom.
4-Chloropiperidine: Similar structure but without the cyclopropylmethyl group
Uniqueness
4-Chloro-1-(cyclopropylmethyl)piperidine is unique due to the presence of both the cyclopropylmethyl group and the chlorine atom, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16ClN |
---|---|
Molecular Weight |
173.68 g/mol |
IUPAC Name |
4-chloro-1-(cyclopropylmethyl)piperidine |
InChI |
InChI=1S/C9H16ClN/c10-9-3-5-11(6-4-9)7-8-1-2-8/h8-9H,1-7H2 |
InChI Key |
KFSBXLPOZUYSFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC(CC2)Cl |
Origin of Product |
United States |
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